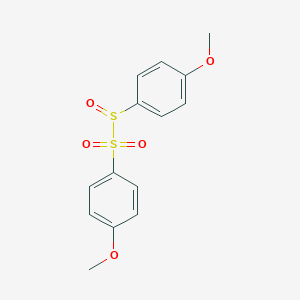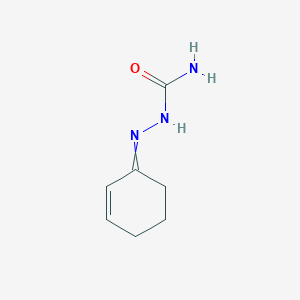![molecular formula C16H34N4O4 B14722849 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid CAS No. 5423-61-0](/img/structure/B14722849.png)
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid is a compound formed by the combination of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine and hexanedioic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with hexanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reactants are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(3-aminopropyl)piperazine: A related compound with similar structural features.
Hexanedioic acid: Another compound that shares the hexanedioic acid moiety.
N,N’-Bis(3-aminopropyl)piperazine: A compound with a similar piperazine structure.
Uniqueness
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid is unique due to its combination of the piperazine and hexanedioic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
5423-61-0 |
|---|---|
Formule moléculaire |
C16H34N4O4 |
Poids moléculaire |
346.47 g/mol |
Nom IUPAC |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid |
InChI |
InChI=1S/C10H24N4.C6H10O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;7-5(8)3-1-2-4-6(9)10/h1-12H2;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
ZWPKWMGPJWNIKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN)CCCN.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
28632-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)



![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)





